molecular formula C19H20N2OS B2414235 2-(1-ethylindol-3-yl)sulfanyl-N-(4-methylphenyl)acetamide CAS No. 450349-91-4

2-(1-ethylindol-3-yl)sulfanyl-N-(4-methylphenyl)acetamide

Cat. No. B2414235
CAS RN: 450349-91-4
M. Wt: 324.44
InChI Key: DWINMRPCTAGTKW-UHFFFAOYSA-N
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Description

“2-(1-ethylindol-3-yl)sulfanyl-N-(4-methylphenyl)acetamide” is a chemical compound that contains an indole and acetamide group. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Acetamide (ethanamide) is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it likely involves the reaction of an appropriate indole with a suitable acetamide derivative. Indole derivatives possess various biological activities, which has created interest among researchers to synthesize a variety of indole derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, an ethyl group attached to the indole, a sulfanyl group linking the indole and acetamide, and a 4-methylphenyl group attached to the nitrogen of the acetamide .

Scientific Research Applications

Biological and Environmental Effects

Research into similar compounds, such as acetamide and its derivatives, has shown significant commercial importance, and studies have broadened our understanding of their biological and environmental implications. Kennedy (2001) provides an in-depth review of the biological responses of chemicals like acetamide, highlighting the variability in responses among different chemicals and the importance of environmental toxicology data in understanding these materials (Kennedy, 2001).

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) have been utilized to treat chemicals from the same family, such as acetaminophen, in aqueous mediums. Qutob et al. (2022) discuss the degradation pathways and biotoxicity of by-products in these processes, highlighting the potential environmental impact and the importance of understanding these mechanisms in-depth (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Structural Analogs and Carcinogenicity

The study of structural analogs of known carcinogens, such as benzidine and 4-aminobiphenyl, offers insights into the carcinogenic potential of similar compounds. Ashby et al. (1978) synthesized and evaluated thiophene analogs for potential carcinogenicity, providing a basis for understanding the chemical and biological behavior of these compounds and their potential risks (Ashby, Styles, Anderson, & Paton, 1978).

Adsorptive Elimination from Water

Research into the removal of similar compounds from water, such as acetaminophen, has been extensive. Igwegbe et al. (2021) elaborated on the progress in adsorptive removal from water, highlighting the efficiency of various adsorbents and the importance of understanding the mechanisms of uptake in treatment processes (Igwegbe, Aniagor, Oba, Yap, Iwuchukwu, Liu, Souza, & Ighalo, 2021).

Degradation Products and Environmental Fate

The degradation products of similar compounds, like acetaminophen, and their environmental fate are crucial for understanding the potential impact on health and the environment. Vo et al. (2019) reviewed the occurrences, toxicities, removal technologies, and transformation pathways of acetaminophen in various environmental compartments, emphasizing the importance of monitoring, detection, and adequate treatment technologies (Vo, Le, Nguyen, Bui, Nguyen, Rene, Vo, Cao, & Mohan, 2019).

Future Directions

The future research directions for this compound could involve further exploration of its biological activity and potential therapeutic applications, given the wide range of activities exhibited by indole derivatives .

properties

IUPAC Name

2-(1-ethylindol-3-yl)sulfanyl-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-3-21-12-18(16-6-4-5-7-17(16)21)23-13-19(22)20-15-10-8-14(2)9-11-15/h4-12H,3,13H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWINMRPCTAGTKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-ethylindol-3-yl)sulfanyl-N-(4-methylphenyl)acetamide

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